

Mass Spectrometry of 6-Bromo-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-8-methoxyquinoline**

Cat. No.: **B600033**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectrometric behavior of **6-Bromo-8-methoxyquinoline**. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a plausible fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds, such as quinoline derivatives, aryl halides, and aryl ethers. The information herein serves as a valuable resource for identifying and characterizing **6-Bromo-8-methoxyquinoline** in analytical workflows.

Physicochemical Properties and Molecular Ion Profile

6-Bromo-8-methoxyquinoline has the molecular formula $C_{10}H_8BrNO$. The presence of a bromine atom is a key feature that dictates its mass spectrum, as bromine has two stable isotopes, ^{79}Br and ^{81}Br , with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic $M/M+2$ isotopic pattern for the molecular ion and any bromine-containing fragments.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Average Molecular Weight	~238.08 g/mol	[2]
Exact Mass (C ₁₀ H ₈ ⁷⁹ BrNO)	236.979 g/mol	[2]
Exact Mass (C ₁₀ H ₈ ⁸¹ BrNO)	238.977 g/mol	
Melting Point	65-66 °C	[3]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster.

Predicted Ion	m/z (Mass-to-Charge Ratio)	Expected Relative Abundance
[M] ⁺ (with ⁷⁹ Br)	237	~100%
[M+2] ⁺ (with ⁸¹ Br)	239	~98%

Proposed Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the **6-Bromo-8-methoxyquinoline** molecular ion is predicted to proceed through several key pathways, driven by the functionalities present: the quinoline core, the methoxy group, and the bromine substituent. The molecular ions are energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[\[4\]](#) Only the charged fragments are detected by the mass spectrometer.[\[4\]](#)

Key Fragmentation Mechanisms:

- Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for aryl methyl ethers is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical. This results in a stable, resonance-delocalized cation.

- Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a molecule of carbon monoxide.
- Loss of a Bromine Radical ($\bullet\text{Br}$): The C-Br bond can cleave, leading to the loss of a bromine radical. This fragmentation is common for aromatic halides.^[5]
- Quinoline Ring Fission: The stable quinoline ring system can also fragment, typically involving the loss of a neutral molecule of hydrogen cyanide (HCN).^[6]

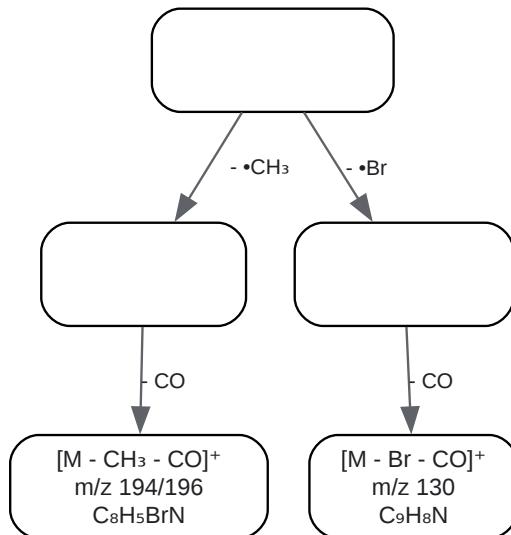
The following table summarizes the major predicted fragment ions for **6-Bromo-8-methoxyquinoline**.

m/z (79Br/81Br)	Proposed Ion Formula	Neutral Loss	Fragmentation Pathway Description
237 / 239	$[\text{C}_{10}\text{H}_8\text{BrNO}]^+$	-	Molecular Ion (M^+)
222 / 224	$[\text{C}_9\text{H}_5\text{BrNO}]^+$	$\bullet\text{CH}_3$	Loss of a methyl radical from the methoxy group (α -cleavage)
194 / 196	$[\text{C}_8\text{H}_5\text{BrN}]^+$	$\bullet\text{CH}_3$, CO	Subsequent loss of carbon monoxide from the $[\text{M}-\text{CH}_3]^+$ ion
158	$[\text{C}_{10}\text{H}_8\text{NO}]^+$	$\bullet\text{Br}$	Loss of a bromine radical from the molecular ion
130	$[\text{C}_9\text{H}_8\text{N}]^+$	$\bullet\text{Br}$, CO	Loss of carbon monoxide from the $[\text{M}-\text{Br}]^+$ ion
115	$[\text{C}_7\text{H}_5\text{N}]^+$	$\bullet\text{Br}$, $\bullet\text{CH}_3$, HCN	Loss of hydrogen cyanide from the $[\text{M}-\text{Br}-\text{CH}_3]^+$ fragment

Visualization of Proposed Fragmentation Pathway

The logical flow of the fragmentation cascade is illustrated in the diagram below.

Proposed EI Fragmentation Pathway of 6-Bromo-8-methoxyquinoline



[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of **6-Bromo-8-methoxyquinoline**.

Experimental Protocol

This section provides a generalized protocol for the analysis of **6-Bromo-8-methoxyquinoline** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and semi-volatile organic compounds.[\[6\]](#)[\[7\]](#)

Sample Preparation

- Standard Solution: Prepare a stock solution of **6-Bromo-8-methoxyquinoline** at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for analysis.

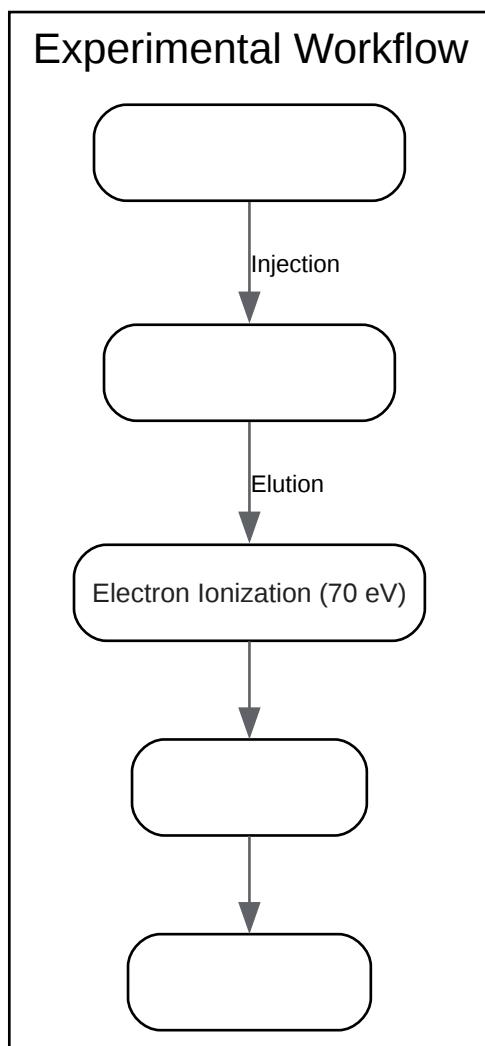
Instrumentation and Conditions

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or time-of-flight analyzer).
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: 1 μ L of the sample solution injected in splitless mode.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer Parameters

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[6\]](#)
- Ion Source Temperature: 230 °C.[\[6\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Acquisition: Full scan mode.

The workflow for this analysis is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 8-Bromo-6-methoxyquinoline | 50488-36-3 [smolecule.com]

- 2. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 8-BROMO-6-METHOXYQUINOLINE CAS#: 50488-36-3 [amp.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chempap.org [chempap.org]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 6-Bromo-8-methoxyquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600033#mass-spectrometry-of-6-bromo-8-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com